molecular formula C9H6ClNO3 B2630914 Methyl 2-chlorobenzo[d]oxazole-7-carboxylate CAS No. 909854-79-1

Methyl 2-chlorobenzo[d]oxazole-7-carboxylate

Cat. No.: B2630914
CAS No.: 909854-79-1
M. Wt: 211.6
InChI Key: PYNKJHQTRUBYRR-UHFFFAOYSA-N
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Description

Methyl 2-chlorobenzo[d]oxazole-7-carboxylate is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chlorobenzo[d]oxazole-7-carboxylate typically involves the reaction of 2-aminophenol with a chlorinated carboxylic acid derivative. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chlorobenzo[d]oxazole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions to facilitate ester hydrolysis.

Major Products Formed

Scientific Research Applications

Methyl 2-chlorobenzo[d]oxazole-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chlorobenzo[d]oxazole-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chlorobenzo[d]oxazole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 2-chloro-1,3-benzoxazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-13-8(12)5-3-2-4-6-7(5)14-9(10)11-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNKJHQTRUBYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=C(O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2-mercapto-benzooxazole-7-carboxylic acid methyl ester (1.0 g, 4.78 mmol, 1.0 equiv) was added thionyl chloride (8.0 g, 4.9 mL, 67.6 mmol, 14.0 equiv) and anhydrous DMF (0.4 g, 0.4 mL, 5.19 mmol, 1.1 equiv) and the reaction mixture heated to reflux for 15 min. The solvent was removed under reduced pressure, the crude oil azeotroped twice with xylene and the crude material purified with column chromatography on silica eluting with ethyl acetate/hexane (1:1) to afford 0.81 g (81%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 4.03 (s, 3H), 7.44 (t, J=7.9 Hz, 1H), 7.87 (dd, J=7.9 Hz, J=1.1 Hz, 1H), 8.01 (dd, J=7.9 Hz, J=1.1 Hz, 1H). 13C NMR (75 MHz, CDCl3): δ 52.46, 115.07, 124.36, 124.82, 127.54, 142.39, 150.35, 152.24, 163.88. MS (ISP): 212.0 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step One
Yield
81%

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